

4-Hydroxy-7-methylcoumarin literature review and historical context

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Compound of Interest

Compound Name: 4-Hydroxy-7-methylcoumarin

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4-Hydroxy-7-methylcoumarin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of **4-Hydroxy-7-methylcoumarin**, also known as Hymecromone or 4-Methylumbelliferone. It covers the historical context of coumarins, the synthesis and physicochemical properties of the target compound, and a detailed exploration of its biological activities. The guide includes structured data tables, detailed experimental protocols, and visualizations of key processes and pathways to support advanced research and development.

Historical Context: From Sweet Clover to Modern Therapeutics

The story of **4-Hydroxy-7-methylcoumarin** is rooted in the broader history of coumarins, a class of benzopyrone compounds first isolated in 1820 by A. Vogel from the tonka bean (*Coumarouna odorata*). The parent compound, coumarin, was first synthesized by the English chemist William Henry Perkin in 1868.

A pivotal moment in coumarin history occurred in the 1930s when a mysterious hemorrhagic disease in cattle was traced to spoiled sweet clover hay. In 1939, Professor Karl Paul Link and his team at the University of Wisconsin isolated the anticoagulant agent responsible, naming it

dicoumarol. They established that dicoumarol was a degradation product of the naturally occurring coumarin in the clover. This discovery paved the way for the development of a new class of pharmaceuticals: the 4-hydroxycoumarin anticoagulants. The most famous of these is warfarin, a synthetic derivative that was initially commercialized as a rodenticide and later became a cornerstone of anticoagulant therapy in humans.

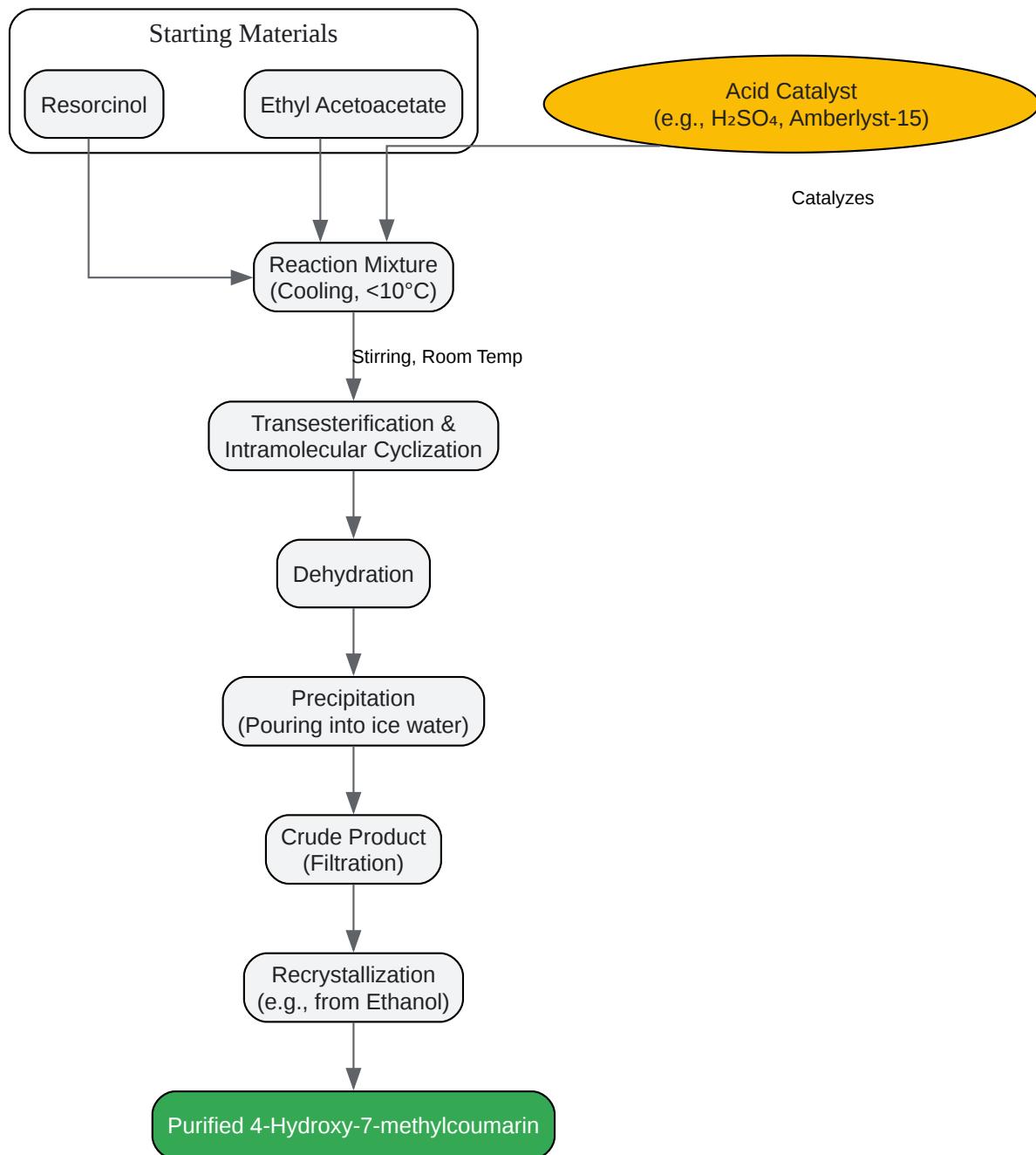
While **4-Hydroxy-7-methylcoumarin** itself is not a primary anticoagulant, its discovery and development are part of this rich history of exploring the diverse biological activities of the coumarin scaffold. Today, it is recognized for a different spectrum of therapeutic properties, including choleric, spasmolytic, anti-inflammatory, and anticancer effects.

Synthesis and Physicochemical Properties

The most common and established method for synthesizing **4-Hydroxy-7-methylcoumarin** is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol with a β -ketoester.

Synthesis via Pechmann Condensation

The synthesis of **4-Hydroxy-7-methylcoumarin** is typically achieved by reacting resorcinol (a phenol) with ethyl acetoacetate (a β -ketoester) in the presence of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid.^[1] More environmentally friendly "green" catalysts, such as Amberlyst-15, have also been successfully employed.^[2]

[Click to download full resolution via product page](#)**Caption:** General workflow for the Pechmann condensation synthesis.

Physicochemical Properties

The key physical and chemical properties of **4-Hydroxy-7-methylcoumarin** are summarized in the table below.

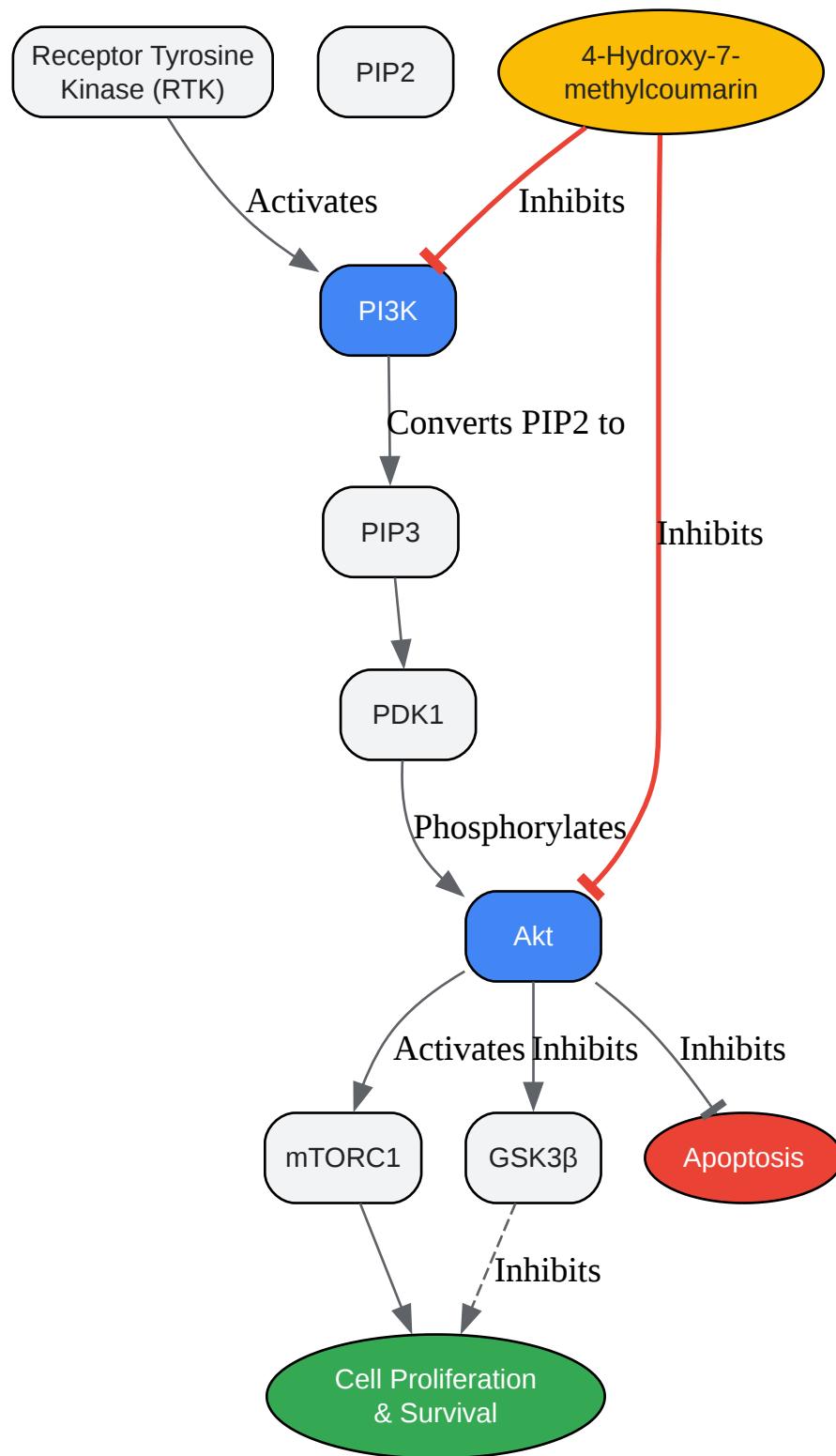
Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₈ O ₃	[3]
Molecular Weight	176.17 g/mol	[3]
CAS Number	90-33-5	
Melting Point	188.5 - 190 °C	[3]
Boiling Point	~267.77 °C (estimate)	[3]
Appearance	Colorless, needle-like crystals or tan powder	[3][4]
Solubility	Soluble in ethanol, acetic acid, alkali solutions. Slightly soluble in hot water, ether, chloroform.	[3]
IUPAC Name	7-hydroxy-4-methylchromen-2-one	

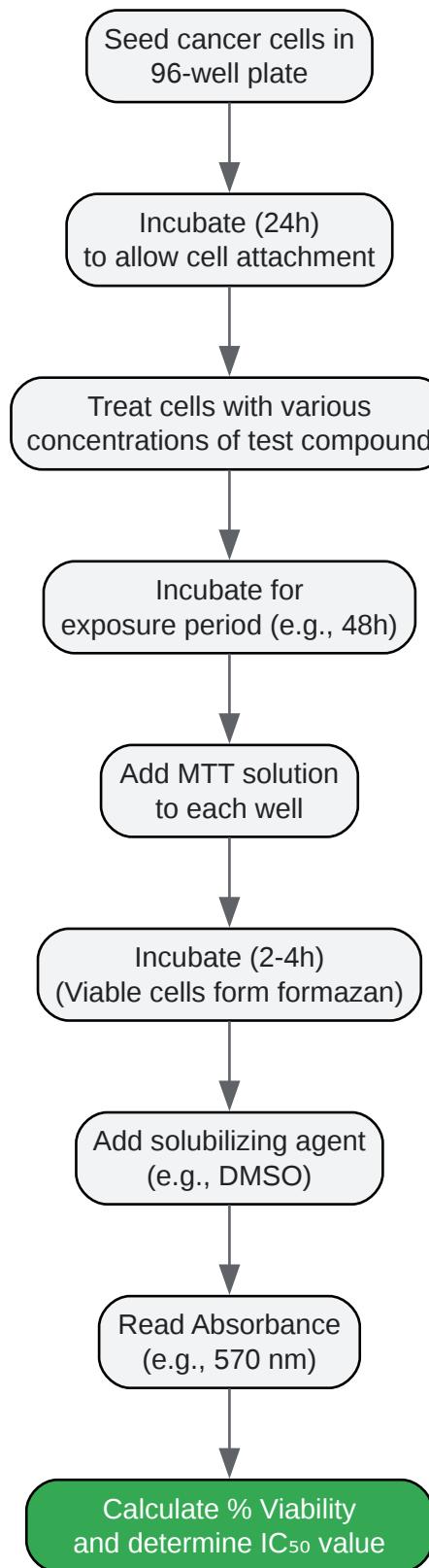
Biological Activities and Mechanisms

4-Hydroxy-7-methylcoumarin and its derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of **4-Hydroxy-7-methylcoumarin** derivatives.[5][6] They have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[5][7] A significant mechanism of action is the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, growth, and proliferation.[8][9]



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